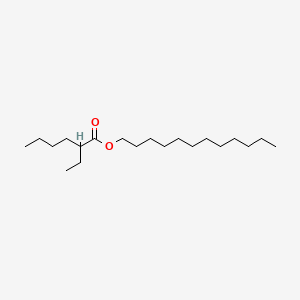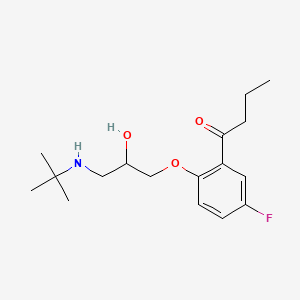
Allyl hydrogen 2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl hydrogen 2-butenedioate: is an organic compound with the molecular formula C7H8O4 and a molecular weight of 156.136 g/mol . It is also known by other names such as 4-(Allyloxy)-4-oxo-2-butenoic acid and 2-Butenedioic acid, mono (2-propen-1-yl) ester . This compound is characterized by its allyl group attached to a butenedioate moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Allylic Bromination: One common method for preparing allyl derivatives involves the allylic bromination of alkenes using N-bromosuccinimide (NBS) in the presence of ultraviolet light.
Allylation of Carbonyl Compounds: Another method involves the allylation of aldehydes and ketones using allylborate or allyl-stannanes, often catalyzed by lanthanides or other metals.
Industrial Production Methods: Industrial production of allyl hydrogen 2-butenedioate typically involves large-scale allylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl hydrogen 2-butenedioate can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated derivatives.
Substitution: Halogenated or aminated products.
Aplicaciones Científicas De Investigación
Chemistry: Allyl hydrogen 2-butenedioate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving allylic substrates. It also serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its ability to undergo polymerization reactions makes it useful in the manufacture of high-performance materials.
Mecanismo De Acción
The mechanism of action of allyl hydrogen 2-butenedioate involves its reactivity towards various nucleophiles and electrophiles. The allyl group can participate in a range of reactions, including addition, substitution, and polymerization. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species.
Comparación Con Compuestos Similares
Allyl acetate: Similar in structure but with an acetate group instead of a butenedioate moiety.
Allyl chloride: Contains a chloride group, making it more reactive towards nucleophiles.
Allyl alcohol: Features a hydroxyl group, making it useful in different types of reactions.
Uniqueness: Allyl hydrogen 2-butenedioate is unique due to its butenedioate moiety, which imparts distinct reactivity and makes it suitable for specific synthetic applications. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other allyl derivatives.
Propiedades
Número CAS |
44981-48-8 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
4-oxo-4-prop-2-enoxybut-2-enoic acid |
InChI |
InChI=1S/C7H8O4/c1-2-5-11-7(10)4-3-6(8)9/h2-4H,1,5H2,(H,8,9) |
Clave InChI |
PEKZMKOVRVVTTN-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C=CC(=O)O |
SMILES isomérico |
C=CCOC(=O)/C=C/C(=O)O |
SMILES canónico |
C=CCOC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B7824124.png)


![sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate](/img/structure/B7824153.png)
![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B7824156.png)





